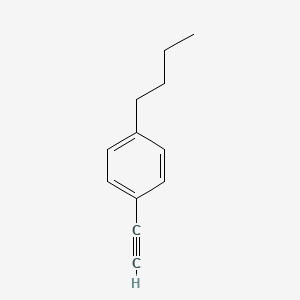

4-Butylphenylacetylene

Descripción

Significance of Arylacetylenes in Organic Synthesis

Arylacetylenes, which include the phenylacetylene (B144264) family, are important intermediates in organic synthesis. magtech.com.cn Their terminal alkyne group is highly reactive and participates in a wide range of chemical transformations. One of the most notable reactions is the Sonogashira cross-coupling, a palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is conducted under mild conditions, which has made it a popular method for synthesizing complex molecules. wikipedia.org

The versatility of arylacetylenes allows them to be used in the synthesis of a diverse array of organic compounds, including pharmaceuticals, natural products, and organic materials. wikipedia.org For instance, they are key components in the synthesis of some anti-inflammatory drugs and nicotinic receptor agonists. wikipedia.orgevitachem.com

Overview of Functionalized Phenylacetylenes in Materials Science

In the field of materials science, functionalized phenylacetylenes are prized for their unique electronic and optical properties. cymitquimica.com The introduction of different functional groups onto the phenyl ring can be used to fine-tune these properties, leading to materials with specific characteristics. rsc.org Poly(phenylacetylene)s (PPAs), polymers derived from phenylacetylene monomers, are stable in air and soluble in organic solvents, making them highly processable. rsc.org

These polymers and their derivatives have shown potential in a variety of applications, including:

Organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). smolecule.com

Liquid crystals. cymitquimica.com

Advanced polymer materials. vulcanchem.com

Chiral sensors and materials. kanazawa-u.ac.jp

Noncovalent functionalization of carbon nanotubes. bohrium.com

The rigid, conjugated backbone of these polymers is a key factor in their useful electronic and photophysical properties. kanazawa-u.ac.jpbohrium.com

Specific Research Context of 4-Butylphenylacetylene (4-BPA)

This compound (4-BPA) is a specific derivative of phenylacetylene that features a butyl group attached to the para position of the phenyl ring. cymitquimica.com This butyl group enhances the compound's solubility in organic solvents and can influence its reactivity and interactions with other molecules. cymitquimica.com

4-BPA is of particular interest in materials science, especially in the development of liquid crystals and polymers. cymitquimica.com Its molecular structure, with the combination of the rigid phenylacetylene core and the flexible butyl chain, makes it a valuable component for creating materials with tailored thermal and mechanical properties. cymitquimica.com The presence of both the butyl and ethynyl (B1212043) groups enhances its electronic properties compared to similar biphenyl (B1667301) compounds that lack these substituents, making it particularly valuable in advanced materials applications. smolecule.com

The synthesis of 4-BPA and its derivatives often involves well-established organic reactions. For instance, the Sonogashira coupling reaction can be used to introduce the ethynyl group. smolecule.com Other methods include alkynylation reactions and radical alkyne insertion. smolecule.com

Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 4-(tert-Butyl)phenylacetylene (B1222401) | 4-Ethynyl-1,1'-biphenyl |

|---|---|---|---|

| Molecular Formula | C12H14 chemspider.com | C12H14 scbt.com | C14H10 evitachem.com |

| Molecular Weight | 158.24 g/mol chemspider.com | 158.24 g/mol scbt.comsigmaaldrich.com | Not specified |

| Appearance | Colorless to pale yellow liquid/solid cymitquimica.com | Clear pale yellowish-brown liquid chemicalbook.com | Not specified |

| Boiling Point | Not specified | 70 °C at 2 mm Hg chemicalbook.comchemdad.com | Not specified |

| Density | Not specified | 0.877 g/mL at 25 °C chemicalbook.comchemdad.com | Not specified |

| Solubility | Soluble in organic solvents, insoluble in water cymitquimica.com | Difficult to mix with water chemicalbook.comchemdad.com | Soluble in dimethylformamide or toluene (B28343) evitachem.com |

| CAS Number | 79887-09-5 chemspider.comambeed.com | 772-38-3 chemicalbook.comchemdad.com | 29079-00-3 evitachem.com |

Structure

3D Structure

Propiedades

IUPAC Name |

1-butyl-4-ethynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14/c1-3-5-6-12-9-7-11(4-2)8-10-12/h2,7-10H,3,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVWWYEHVIRMJIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40379404 | |

| Record name | 4-Butylphenylacetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79887-09-5 | |

| Record name | 4-Butylphenylacetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Butyl-4-ethynylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Butylphenylacetylene and Its Analogues

Established Synthetic Routes for 4-Butylphenylacetylene

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds. The Sonogashira reaction, in particular, is a widely utilized method for creating C(sp²)–C(sp) bonds by coupling terminal alkynes with aryl or vinyl halides. researchgate.netwikipedia.org This reaction is typically carried out under mild conditions, which has made it a popular choice for the synthesis of complex molecules. wikipedia.org

The Sonogashira coupling reaction is a powerful method for the synthesis of this compound. This reaction involves the coupling of a terminal alkyne with an aryl halide in the presence of a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The reaction is versatile and can be carried out under mild conditions, including at room temperature and in aqueous media, making it suitable for the synthesis of complex molecules. wikipedia.org

The general scheme for the Sonogashira coupling involves the reaction of an aryl halide (R¹-X, where R¹ is an aryl group and X is a halide such as I, Br, Cl, or a triflate) with a terminal alkyne (H-≡-R², where R² is an arbitrary group) in the presence of a palladium catalyst, a copper(I) cocatalyst, and a base. wikipedia.org For the synthesis of this compound, this would involve the coupling of a 4-butyl-substituted aryl halide with acetylene (B1199291) or a protected acetylene derivative.

Recent advancements have led to the development of copper-free Sonogashira reactions, which can be advantageous in certain contexts to avoid issues associated with copper. nih.gov These reactions often employ specific ligands to facilitate the catalytic cycle. libretexts.org

Table 1: Key Features of Sonogashira Coupling for this compound Synthesis

| Feature | Description |

| Reactants | 4-butyl-substituted aryl halide and a terminal alkyne. |

| Catalyst System | Typically a palladium(0) complex and a copper(I) salt (e.g., CuI). |

| Base | An amine base is commonly used. |

| Conditions | Generally mild, with some procedures allowing for reaction at room temperature and in aqueous solutions. wikipedia.org |

| Advantages | High efficiency in forming C(sp²)-C(sp) bonds, broad functional group tolerance. researchgate.net |

A specific application of palladium-catalyzed coupling is the synthesis of 1-(4-tert-butylphenyl)-2-(4-tert-butyldimethylsiloxyphenyl)acetylene. chemicalbook.comlookchem.comchemdad.comsigmaaldrich.comscientificlabs.co.uk This is achieved by the reaction of 4-tert-butylphenylacetylene with 4-(tert-butyldimethylsiloxy)iodobenzene. chemicalbook.comlookchem.comchemdad.comsigmaaldrich.comscientificlabs.co.uk This reaction highlights the utility of silyl-protected phenols in cross-coupling reactions, expanding the scope of accessible substituted phenylacetylenes.

Copper(I)-Mediated Cycloaddition Reactions

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as a "click reaction," is a highly efficient and regioselective reaction that forms 1,4-disubstituted 1,2,3-triazoles. mdpi.comuniovi.es While the primary product is a triazole, this methodology is relevant to the broader reactivity of terminal alkynes like this compound.

In some instances, copper salts can mediate the conversion of terminal alkynes into other functional groups. For example, heating 4-tert-butylphenylacetylene with copper(I) iodide and trimethylsilyl (B98337) azide (B81097) in a mixed solvent system can lead to the formation of the corresponding nitrile. jst.go.jp The reaction proceeds through proposed intermediates including an iodoalkyne and an iodotriazole. jst.go.jp

It has been noted that for some copper-catalyzed cycloaddition reactions, substrates like 4-tert-butylphenylacetylene may result in lower product yields, potentially due to steric hindrance and reduced coordination ability with the copper center. researchgate.net

Other Catalytic Approaches

Beyond the well-established palladium and copper-catalyzed methods, other catalytic systems are being explored for the synthesis and transformation of phenylacetylenes. Rhodium catalysts, for instance, have been used for the stereoregular polymerization of substituted phenylacetylenes. mdpi.com Additionally, photochemical reactions of phenylacetylenes with ethylene (B1197577) trithiocarbonate (B1256668) provide a route to phenyl-substituted 2-thioxo-1,3-dithioles. rsc.org The development of greener synthetic alternatives, such as using micellar catalysis to replace volatile organic solvents, is also a growing area of research. acsgcipr.org

Synthesis of Related Substituted Phenylacetylenes

The synthetic strategies for this compound are often applicable to a wide range of substituted phenylacetylenes. The choice of catalyst and reaction conditions can be tailored to accommodate various functional groups on the phenyl ring. mdpi.com

For example, the synthesis of substituted polyacetylenes can be achieved through the polymerization of mono- or disubstituted acetylenes using transition metal catalysts. mdpi.com The substituents on the acetylene monomer influence the reactivity and the properties of the resulting polymer. mdpi.com

Furthermore, synthetic routes to access dicarbonylated aryls can involve phenylacetylene (B144264) derivatives with diverse electron-donating and electron-withdrawing substituents. rsc.org The development of catalytic enantioselective methods for the synthesis of molecules like α-trifluoromethyl amines often involves reactions with substituted imines, which can be derived from phenylacetylene precursors. nih.gov

Table 2: Examples of Reactions for Synthesizing Substituted Phenylacetylene Analogues

| Reaction Type | Reactants | Catalyst/Reagent | Product Type |

| Nucleophilic Substitution | Phenylacetylene, 2,2-difluoroethanol | Potassium tert-butoxide | 3-(2,2-difluoroethoxy)phenylacetylene |

| Polymerization | Substituted phenylacetylenes | Rhodium or Palladium complexes | Substituted polyacetylenes mdpi.com |

| Dicarbonylation | Phenylacetylene derivatives, anilines | Iodine-DMSO | C-4-dicarbonylated anilines rsc.org |

| Photochemical Cycloaddition | Phenylacetylenes, ethylene trithiocarbonate | Light | Phenyl-substituted 2-thioxo-1,3-dithioles rsc.org |

1-Chloro-2-(4-tert-butylphenyl)acetylene Synthesis

While detailed procedures for the direct chlorination of 4-tert-butylphenylacetylene are not extensively documented in the provided research, the synthesis of analogous 1-chloro-2-arylacetylenes provides a viable synthetic pathway. For instance, the synthesis of 1-chloro-2-(4-isopropyl)phenylacetylene is achieved through a Sonogashira-type cross-coupling reaction. kyoto-u.ac.jp This suggests a similar approach for the tert-butyl analogue, likely involving the coupling of a chlorinated acetylene source with a suitable 4-tert-butylphenyl derivative.

The resulting monomer, 1-chloro-2-(4-tert-butylphenyl)acetylene, is a key component in the synthesis of specific polymers. Palladium complexes, when activated with a silver salt like silver trifluoromethanesulfonate (B1224126) (AgOTf), can catalyze the polymerization of this monomer. kyoto-u.ac.jpresearchgate.net This process yields poly(1-chloro-2-arylacetylene)s, materials whose properties are of interest in polymer science. kyoto-u.ac.jpresearchgate.net

A related synthesis involves reacting 4-tert-butylphenylacetylene with a multihalogenated vinyl ether, which can lead to the formation of complex chloro- and fluoro-substituted enynes, demonstrating the reactivity of the parent alkyne toward halogenated compounds.

Di-(4-tert-butylphenyl)acetylene Synthesis

Di-(4-tert-butylphenyl)acetylene is a symmetrical diyne that serves as a critical dienophile in cycloaddition reactions for building large aromatic systems. Its synthesis is typically achieved through the homocoupling of the terminal alkyne, 4-tert-butylphenylacetylene. This type of transformation can be carried out using various catalytic systems, with copper-catalyzed reactions (Glaser or Eglinton coupling) being a common and efficient method. researchgate.net These reactions generally proceed under aerobic conditions, utilizing a copper salt like CuCl and a base to facilitate the formation of the buta-1,3-diyne linkage. researchgate.net

Table 1: Representative Conditions for Homocoupling of Terminal Alkynes This table is based on general methods for alkyne homocoupling.

| Catalyst | Base | Oxidant | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| CuCl | n-propylamine | Air | Solvent-free | 60 | up to 95 | researchgate.net |

| Pd(OAc)₂ / CuI | Dabco | Air | Not specified | Not specified | Moderate to Excellent |

4-Iodo-4′-tert-butylphenylacetylene as Precursor

The hetero-diaryl acetylene, 4-iodo-4′-tert-butylphenylacetylene, is a valuable synthetic intermediate, particularly for constructing more elaborate molecular structures through subsequent cross-coupling reactions. Its synthesis can be efficiently achieved via a palladium-catalyzed Sonogashira cross-coupling reaction. A common strategy involves reacting 1-bromo-4-iodobenzene (B50087) with 4-tert-butylphenylacetylene. rsc.org The differential reactivity of the bromo and iodo substituents on the benzene (B151609) ring allows for selective coupling at the more reactive iodo position.

This precursor is then utilized in further synthetic steps. For example, it has been used in the synthesis of heptagon-containing hexa-peri-hexabenzocoronene (HBC) derivatives, where the iodo-group allows for further functionalization or coupling reactions. beilstein-journals.org

Advanced Synthetic Strategies Utilizing this compound as a Building Block

The rigid structure and reactive alkyne group of 4-tert-butylphenylacetylene make it an ideal component for bottom-up synthetic approaches to large, well-defined carbon-rich molecules like nanographenes and other polycyclic aromatic hydrocarbons.

Synthesis of Hexa-peri-hexabenzocoronene Derivatives

A primary application of 4-tert-butylphenylacetylene and its derivatives is in the synthesis of hexa-peri-hexabenzocoronene (HBC), a large, disc-shaped polycyclic aromatic hydrocarbon that serves as a model for nanographene. rsc.orgresearchgate.net The general strategy involves two key transformations: a Diels-Alder cycloaddition followed by an oxidative cyclodehydrogenation, commonly known as the Scholl reaction. rsc.orgrsc.org

Table 2: Key Reactions in HBC Synthesis

| Reaction Step | Reactants | Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| Diels-Alder | Tetrakis(4-tert-butylphenyl)cyclopentadienone + Di-(4-tert-butylphenyl)acetylene | Diphenyl ether, Reflux | Hexa(4-tert-butylphenyl)benzene | researchgate.netresearchgate.net |

| Scholl Reaction | Hexa(4-tert-butylphenyl)benzene | FeCl₃, CH₂Cl₂ | Hexa-tert-butyl-hexa-peri-hexabenzocoronene | rsc.org |

Formation of Perylene (B46583) Derivatives with Sterically Demanding Substituents

The synthesis of perylene derivatives functionalized with extremely bulky groups can be accomplished using 4-tert-butylphenylacetylene. These sterically demanding substituents are introduced to modulate the photophysical properties of the perylene core and to suppress intermolecular aggregation.

The synthetic approach involves an initial Sonogashira cross-coupling reaction between a halogenated perylene derivative (e.g., a bromo-perylene diimide) and 4-tert-butylphenylacetylene. This attaches the (4-tert-butylphenyl)ethynyl group to the perylene core. The subsequent key step is a Diels-Alder reaction between the newly formed alkyne and a sterically hindered cyclopentadienone, such as tetrakis-(tert-butyl)tetracyclone. This cycloaddition, followed by the extrusion of carbon monoxide, results in the formation of a large pentaphenylbenzene (B1618139) unit attached to the bay region of the perylene. This strategy allows for the creation of perylenes with significant steric crowding, leading to highly distorted core structures.

Synthesis of Nanographenes and Polycyclic Aromatic Hydrocarbons

Beyond HBCs, 4-tert-butylphenylacetylene is a cornerstone in the synthesis of a wide array of complex nanographenes and polycyclic aromatic hydrocarbons (PAHs). nih.gov These syntheses often rely on a combination of Sonogashira couplings, Diels-Alder reactions, and Scholl cyclodehydrogenations to build up the carbon framework piece by piece.

For example, in the synthesis of enantiomerically pure helical bilayer nanographenes, 4-tert-butylphenylacetylene is coupled to a dibromo-BINOL derivative via a twofold Sonogashira reaction. nih.gov The resulting structure is then subjected to a double Diels-Alder cycloaddition with a cyclopentadienone to generate a large polyarene precursor, which is later graphitized. nih.gov

In another example, the synthesis of a highly contorted superhelicene involves the Sonogashira coupling of 4-tert-butylphenylacetylene with a dibrominated, heptagon-containing HBC derivative. rsc.org The product of this reaction is then further elaborated through a Diels-Alder reaction and a final Scholl cyclization to yield a complex nanographene composed of multiple fused HBC units. rsc.org These bottom-up methods provide precise control over the final structure, enabling the synthesis of PAHs with tailored shapes, sizes, and electronic properties.

Preparation of Purine (B94841) Derivatives via Cu(I)-Catalyzed Azide-Alkyne 1,3-Dipolar Cycloaddition

The copper(I)-catalyzed azide-alkyne 1,3-dipolar cycloaddition (CuAAC), a cornerstone of "click chemistry," serves as a highly efficient method for synthesizing complex molecular architectures. acs.orgorganic-chemistry.org This reaction's modularity, high yields, and simple reaction conditions make it particularly suitable for modifying biomolecules like purines. acs.orgnih.gov Purine derivatives are widely studied for their significant roles in biochemistry and medicine, including applications in anticancer and antiviral therapies. mdpi.com

A specific application of this methodology involves the reaction of this compound with a diazido-purine scaffold. mdpi.com Researchers have successfully synthesized 2,6-bis[4-(4-butylphenyl)-1H-1,2,3-triazol-1-yl]-9-dodecyl-9H-purine by reacting 2,6-diazido-9-dodecyl-9H-purine with 4-n-butylphenylacetylene. mdpi.comresearchgate.net The reaction is facilitated by a Cu(I) catalytic system, generated in situ from copper(II) sulfate (B86663) (CuSO₄·5H₂O) and sodium ascorbate (B8700270) as a reducing agent. organic-chemistry.orgmdpi.com

The synthesis was conducted in dimethylformamide (DMF) at 60 °C for 11 hours, yielding the target bis(triazolyl)purine derivative. mdpi.com This particular reaction highlights the utility of the triazolyl ring as a linker, which can also function as a leaving group in subsequent nucleophilic aromatic substitution reactions, demonstrating the versatility of these synthesized purine derivatives for further functionalization. mdpi.comresearchgate.net The development of such novel purine derivatives remains a high-demand area of research. mdpi.com

Table 1: Synthesis of 2,6-bis[4-(4-butylphenyl)-1H-1,2,3-triazol-1-yl]-9-dodecyl-9H-purine

| Reactant 1 | Reactant 2 | Catalytic System | Solvent | Conditions | Product | Yield |

| 2,6-Diazido-9-dodecyl-9H-purine | 4-n-Butylphenylacetylene | CuSO₄∙5H₂O / Sodium ascorbate | DMF | 60 °C, 11 h | 2,6-Bis[4-(4-butylphenyl)-1H-1,2,3-triazol-1-yl]-9-dodecyl-9H-purine | 29% mdpi.com |

Synthesis of Metal Nanoclusters with Alkynyl Ligands

Alkynyl ligands, including this compound and its analogues, have emerged as crucial components in the synthesis and stabilization of atomically precise metal nanoclusters. acs.orgnih.gov These ligands are versatile in their interaction with metal atoms and play a significant role in dictating the size, shape, and properties of the resulting nanoclusters. acs.org Unlike thiolate ligands that typically bind in a σ-fashion, alkynyl ligands can adopt both σ- and π-coordination modes, leading to novel interfacial structures and unique cluster geometries. ccspublishing.org.cn

The synthesis of metal nanoclusters is a field that has seen rapid advancement, with direct reduction methods being a common strategy. acs.orgsciopen.com These methods involve the chemical reduction of metal precursors in the presence of stabilizing ligands. kaust.edu.sa Alkynyl ligands have been successfully incorporated into gold, silver, and copper nanoclusters, often in combination with other ligands like phosphines and halides. acs.orgkaust.edu.sa The electronic structure and physicochemical properties of these clusters are highly dependent on their precise geometry and the nature of the surface ligands. sciopen.com

For example, a bimetallic silver-copper (B78288) nanocluster, Ag₁₂Cu₇(4-tBuPhC≡C)₁₄(dpppe)₃Cl₃₂, has been synthesized using 4-tert-butylphenylacetylene as a key ligand. chinesechemsoc.org In this structure, the alkynyl ligand is integral to the cluster's framework and stability. Another example is the electrosynthesis of a gold nanocluster, [Au₁₃(4-tBuPhC≡C)₂(Dppe)₅]Cl₃, which demonstrates an innovative method for producing atomically precise clusters protected by alkynyl and phosphine (B1218219) ligands. researchgate.net These examples underscore the critical role of alkynyl ligands in creating robust and functional metal nanoclusters with well-defined structures. acs.orgresearchgate.net

Table 2: Examples of Metal Nanoclusters with Alkynyl Ligands

| Nanocluster Formula | Metal Core | Ligand Types |

| Ag₁₂Cu₇(4-tBuPhC≡C)₁₄(dpppe)₃Cl₃₂ chinesechemsoc.org | Ag, Cu | Alkynyl, Phosphine, Halide |

| [Au₁₃(4-tBuPhC≡C)₂(Dppe)₅]Cl₃ researchgate.net | Au | Alkynyl, Phosphine |

Reactivity and Reaction Mechanisms of 4 Butylphenylacetylene

Cyclotrimerization of 4-tert-Butylphenylacetylene

The cyclotrimerization of terminal alkynes is a fundamental reaction that produces aromatic compounds. In the case of 4-tert-butylphenylacetylene, this reaction yields 1,3,5- and/or 1,2,4-tris(4-tert-butylphenyl)benzene.

Iron-based catalysts have been shown to be effective for this transformation. acs.orgnih.gov For example, a complex, [(salen)Fe]2(μ-O), in the presence of a reducing agent like HBpin, can catalyze the cyclotrimerization of 4-tert-butylphenylacetylene. acs.orgnih.gov The reaction proceeds over a period of 20 hours and is believed to involve the in-situ reduction of the salen ligand to a salan ligand, which is key to the active catalytic species. acs.org The catalytic cycle is proposed to involve the formation of an on-cycle Fe(III)(salan)Bpin species, followed by sequential insertion of the alkyne and subsequent cyclization to release the aromatic product. acs.org

Electrochemical methods can also be employed for the cyclotrimerization of 4-tert-butylphenylacetylene. researchgate.net This process allows for regiocontrol, where the addition of a carboxylic acid leads exclusively to the 1,3,5-isomer, while in the absence of acid, the 1,2,4-isomer is the predominant product. researchgate.net This method is tolerant of a wide range of substrates, including those with electron-rich and electron-poor groups. researchgate.net

Hydrophosphination Reactions

Hydrophosphination involves the addition of a P-H bond across an unsaturated carbon-carbon bond. wikipedia.org This process is a highly atom-economical method for forming phosphorus-carbon bonds. researchgate.net

The double hydrophosphination of terminal aryl alkynes, such as 4-butylphenylacetylene, can be efficiently catalyzed by the commercially available iron compound, [CpFe(CO)₂]₂. nih.gov This reaction proceeds with diphenylphosphine (B32561) (Ph₂PH) to yield 1,2-bis(diphenylphosphino)ethane (B154495) products. nih.gov The process is effective under both visible light irradiation and thermal conditions, significantly reducing reaction times compared to previously reported methods. nih.gov

In a typical reaction, the terminal alkyne reacts with two equivalents of diphenylphosphine in the presence of the iron catalyst. rsc.org For the closely related substrate, 4-(tert-butyl)phenylacetylene (B1222401), the reaction under visible light irradiation for 3 hours resulted in the formation of 1,2-bis(diphenylphosphino)-1-(4-tert-butylphenyl)ethane, which was isolated as a white powder in 94% yield. rsc.org This high-yielding and efficient transformation highlights the utility of this method for creating vicinal bis(phosphine) compounds, which are valuable ligands in catalysis. nih.govrsc.org The reaction can be initiated by visible light or by heating, providing flexible conditions for synthesis. nih.gov

Table 1: Double Hydrophosphination of 4-(tert-butyl)phenylacetylene

| Parameter | Value |

|---|---|

| Substrate | 4-(tert-butyl)phenylacetylene |

| Reagent | Diphenylphosphine (Ph₂PH) |

| Catalyst | [CpFe(CO)₂]₂ |

| Condition | Visible Light Irradiation |

| Reaction Time | 3 hours |

| Product | 1,2-bis(diphenylphosphino)-1-(4-tert-butylphenyl)ethane |

| Yield | 94% |

Data sourced from a study on visible-light and thermal driven double hydrophosphination. rsc.org

Oxidative Addition Reactions

Oxidative addition is a fundamental step in many catalytic cycles, involving the addition of a substrate to a metal center, which increases the oxidation state and coordination number of the metal.

Research into the oxidative addition of weak C-H bonds has revealed the significant role of water. While the direct oxidative addition of the terminal C-H bond of 4-(tert-butyl)phenylacetylene to a specific palladium(0) complex did not occur, water was found to mediate the formal oxidative addition. d-nb.info In a process starting with a bis-μ-hydroxo bridged palladium dimer, the reaction with 4-(tert-butyl)phenylacetylene cleanly afforded the palladium acetylide complex. d-nb.info This demonstrates that water can act as a catalyst, facilitating the activation of a relatively non-polar C-H bond by first undergoing oxidative addition itself to form a metal-hydroxo complex, which then deprotonates the alkyne. d-nb.inforesearchgate.net This sequence highlights the non-innocence of water in palladium catalysis, showing it can switch the chemoselectivity of a reaction by enabling an alternative pathway. researchgate.net

Interactions with Biological Systems

The introduction of an acetylenic group into molecules can lead to mechanism-based inactivation of enzymes, a process of significant interest in drug metabolism and toxicology. benthamscience.comacs.org This type of inactivation occurs when an enzyme bioactivates a substrate into a reactive intermediate that covalently binds to the enzyme, leading to irreversible loss of function. benthamscience.com

It is important to note that this section discusses 4-(tert-butyl)-phenylacetylene (tBPA), a structural isomer of this compound. nih.gov Research has shown that tBPA is a potent mechanism-based inactivator of Cytochrome P450 2B4 (P450 2B4), a heme-containing enzyme involved in the metabolism of various xenobiotics. nih.govmarquette.edu The inactivation process is dependent on NADPH and time. nih.gov The mechanism involves the P450-catalyzed oxidation of the acetylene (B1199291) group, which generates a reactive intermediate. nih.govresearchgate.net This intermediate then covalently modifies a critical amino acid residue in the enzyme's active site, specifically Threonine-302 (Thr302), leading to irreversible inhibition. nih.govmarquette.edu This modification alters the heme environment and blocks substrate binding, thereby impairing the catalytic function of the enzyme. nih.govmarquette.edu

The inactivation of P450 2B4 by 4-(tert-butyl)-phenylacetylene follows pseudo-first-order kinetics. nih.gov The kinetic parameters for this inactivation have been determined, revealing a high affinity of the inactivator for the enzyme and an efficient rate of inactivation. nih.gov The key parameters are the inactivation constant (K_I) and the maximal rate of inactivation (k_inact).

The stoichiometry of the inactivation has been determined to be 1:1, meaning one molecule of tBPA modifies one molecule of the P450 2B4 enzyme. nih.gov This was confirmed by mass spectrometry, which detected an increase in the protein's mass corresponding to the addition of one tBPA molecule plus an oxygen atom. nih.gov Furthermore, the partition ratio, which represents the number of product molecules formed per inactivation event, was found to be near zero. nih.gov This low partition ratio indicates that the inactivation is highly efficient, as the reactive intermediate inactivates the enzyme almost every time it is formed, without diffusing out of the active site. nih.gov

Table 2: Kinetic and Stoichiometric Parameters for P450 2B4 Inactivation by 4-(tert-butyl)-phenylacetylene

| Parameter | Value | Reference |

|---|---|---|

| Inactivator | 4-(tert-butyl)-phenylacetylene (tBPA) | nih.gov |

| Enzyme | Cytochrome P450 2B4 (P450 2B4) | nih.gov |

| K_I (Inactivation Constant) | 0.44 µM | nih.govresearchgate.net |

| k_inact (Maximal Rate of Inactivation) | 0.12 min⁻¹ | nih.govresearchgate.net |

| Stoichiometry (tBPA:P450) | 1:1 | nih.gov |

| Partition Ratio | ~0 | nih.gov |

Data from studies on the mechanism-based inactivation of P450 2B4. nih.govresearchgate.net

Mechanism-Based Inactivation of Cytochrome P450 2B4 by 4-(tert-butyl)-phenylacetylene

Identification of Covalent Binding Sites (e.g., Thr302)

During the metabolic process, this compound is converted into a highly reactive ketene (B1206846) intermediate. nih.govresearchgate.net This intermediate then undergoes a nucleophilic attack by the hydroxyl group of the Thr302 residue located in the enzyme's active site. nih.govresearchgate.net This reaction forms a stable ester bond, covalently linking the inhibitor to the enzyme. nih.govresearchgate.net

Liquid chromatography-mass spectrometry (LC-MS) analyses have been instrumental in confirming this modification. Studies have shown that the covalent binding occurs in a 1:1 stoichiometry, meaning one molecule of the inhibitor binds to one molecule of the enzyme. nih.gov The mass of the modified P450 2B4 protein was found to increase by 174 Da, which corresponds to the mass of one molecule of this compound plus one oxygen atom. nih.govnih.govresearchgate.net Further analysis of the tryptic digest of the modified protein identified a specific peptide (SLFFAGTETTSTTLR) that showed a mass increase of 174 Da. nih.gov Subsequent sequencing of this modified peptide by LC-MS/MS pinpointed Thr302 as the exact amino acid residue to which the inhibitor is attached. nih.gov

The Thr302 residue is highly conserved across various P450 enzymes, and its location within the I-helix of the active site places it in close proximity to the heme iron, approximately 3.65 Å away. nih.govresearchgate.net This proximity is crucial for the inactivation mechanism.

Table 1: Experimental Evidence for Covalent Modification of P450 2B4 by this compound

| Experimental Technique | Observation | Conclusion | Citation |

|---|---|---|---|

| Liquid Chromatography-Mass Spectrometry (LC-MS) | 1:1 stoichiometry of inhibitor to protein adduct. | One molecule of this compound binds to one molecule of P450 2B4. | nih.gov |

| Mass Spectrometry (MS) | Mass increase of 174 Da in the modified protein. | Covalent addition of an oxygenated metabolite of this compound. | nih.govnih.govresearchgate.net |

| Peptide Mapping and LC-MS/MS | Mass increase of 174 Da in the peptide fragment 294SLFFAGTETTSTTLR308. | The covalent modification occurs within this specific peptide sequence. | nih.gov |

| LC-MS/MS Sequencing | Identification of Thr302 as the modified residue. | Thr302 is the specific site of covalent attachment. | nih.gov |

| Molecular Modeling | The terminal carbon of the acetylenic group is 3.65 Å from Thr302. | The proximity facilitates the nucleophilic attack and covalent bond formation. | nih.gov |

Impact on Enzymatic Activity and Electron Transfer

The covalent modification of Thr302 by this compound significantly impairs the catalytic activity of P450 2B4. nih.govnih.gov This inactivation is time- and NADPH-dependent, characteristic of mechanism-based inhibition. nih.gov The inactivation kinetics show a KI of 0.44 µM and a kinact of 0.12 min-1. nih.gov

The covalent adduct sterically hinders the binding of substrates to the active site. nih.gov For instance, the binding of benzphetamine to the modified P450 2B4 is significantly impaired, as indicated by the absence of a typical spin shift in spectral analysis. nih.gov While the unmodified enzyme shows a significant increase in its reduction rate upon benzphetamine binding, the modified enzyme exhibits only a marginal stimulation. nih.gov

Although the catalytic activity is impaired, it is not completely eliminated. nih.gov The modified enzyme retains partial activity, with the extent of inhibition varying depending on the substrate. nih.gov For example, the metabolism of 7-ethoxy-4-trifluoromethylcoumarin (7-EFC), benzphetamine, and testosterone (B1683101) by the modified P450 2B4 is reduced to 30%, 21%, and 9.6% of the rates of the unmodified enzyme, respectively. nih.gov This residual activity suggests that some substrates can still access the heme active site despite the presence of the bulky adduct. nih.gov

Table 2: Effect of this compound Modification on P450 2B4 Catalytic Activity

| Substrate | Residual Activity in Modified P450 2B4 (% of Unmodified) | Citation |

|---|---|---|

| 7-Ethoxy-4-trifluoromethylcoumarin (7-EFC) | 30% | nih.gov |

| Benzphetamine | 21% | nih.gov |

| Testosterone | 9.6% | nih.gov |

Structural Analysis of Modified P450 2B4

X-ray crystallography has provided detailed structural insights into the this compound-modified P450 2B4 enzyme. nih.govnih.govacs.org The crystal structures confirm the covalent attachment of an oxygenated metabolite of the inhibitor to the OG1 atom of Thr302 via an ester bond. nih.gov

One observed conformation is a compact, closed monomeric form. nih.govresearchgate.net In this state, the bound this compound adduct points towards the B' helix, making an angle of approximately 31 degrees with the heme plane. nih.govnih.govacs.org This orientation sterically blocks the active site, which is consistent with the observed inhibition of substrate binding and enzymatic activity. nih.gov

Another conformation reveals an open, dimeric structure. nih.govresearchgate.net This dimerization is driven by the movement of the B/C loop and helices F through G. nih.govnih.govacs.org In this dimeric form, the F' helix of one monomer inserts into the active site of the other, altering the position of the covalently bound inhibitor. nih.govresearchgate.net The adduct lies almost parallel to the heme plane. nih.govnih.govacs.org Docking experiments with this open conformation suggest that the adduct can rotate upwards, creating enough space for substrates like testosterone and 7-ethoxy-4-trifluoromethylcoumarin to access the heme iron. nih.gov This provides a structural basis for the partial enzymatic activity observed in the modified enzyme. nih.govnih.govacs.org

Resonance Raman spectroscopy has also been employed to study the structural consequences of this modification, confirming changes in the distal-pocket structure of the enzyme. marquette.edumarquette.edu The Soret band of the modified protein is red-shifted by 5 nm to 422 nm compared to the unmodified protein, indicating an alteration in the heme environment. nih.gov

Table 3: Structural Features of this compound-Modified P450 2B4

| Structural Feature | Description | Consequence | Citation |

|---|---|---|---|

| Covalent Adduct Orientation (Closed Monomer) | Points towards B' helix at a 31° angle to the heme plane. | Steric hindrance, inhibition of substrate binding. | nih.govnih.govacs.org |

| Dimeric Structure (Open Form) | F' helix of one monomer inserts into the active site of the other. | Alters adduct position to be nearly parallel to the heme plane. | nih.govnih.govresearchgate.netacs.org |

| Adduct Flexibility (Open Dimer) | Capable of rotating upwards. | Allows partial access of substrates to the heme iron, explaining residual activity. | nih.gov |

| Heme Environment | Red-shift of the Soret band by 5 nm. | Alteration of the heme electronic environment. | nih.gov |

Applications in Materials Science and Advanced Technologies

Liquid Crystal Intermediates

4-Butylphenylacetylene is recognized as a useful intermediate in the synthesis of liquid crystals. chemicalbook.cominfochems.co.kr Liquid crystals are a state of matter that has properties between those of conventional liquids and those of solid crystals. colorado.edu The incorporation of the this compound moiety into molecular structures can influence the mesomorphic properties, which are essential for liquid crystal behavior. cymitquimica.comcolorado.edu

The synthesis of liquid crystals often involves the creation of rod-shaped molecules that can align in specific orientations. jmchemsci.com The rigid phenylacetylene (B144264) core of this compound contributes to the necessary structural rigidity, while the flexible butyl group can influence the melting and clearing points of the resulting liquid crystalline materials. colorado.edu For instance, tolane derivatives, which can be synthesized using phenylacetylene compounds, are important components in liquid crystal compositions due to their ability to create materials with a wide practical temperature range and large optical anisotropy (Δn). epo.org The synthesis of such compounds can involve Sonogashira coupling reactions between a substituted phenylacetylene, like this compound, and a halogenated aromatic compound. epo.org

Organic Electronic Materials

The electronic and optical properties of this compound make it a valuable component in the development of organic electronic materials. cymitquimica.com These materials are central to the advancement of technologies such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Application in Nanographenes for Organic Electronics

Nanographenes, which are precisely defined fragments of graphene, are promising materials for next-generation optoelectronics due to their tunable semiconductor properties. nih.gov 4-tert-Butylphenylacetylene is utilized in the bottom-up synthesis of complex nanographene structures. nih.govrsc.org

In one synthetic approach, 4-tert-butylphenylacetylene undergoes a Sonogashira coupling reaction, followed by a Diels-Alder cycloaddition and a final oxidative cyclodehydrogenation to yield enantiomerically pure helical bilayer nanographenes. nih.gov Another example involves the synthesis of a distorted ribbon-shaped nanographene where Sonogashira coupling with p-tert-butylphenylacetylene is a key step. rsc.org The resulting nanographenes can exhibit interesting electrochemical behaviors, with reversible reduction and oxidation peaks observed in cyclic voltammetry, indicating their potential for use in electronic devices. rsc.org The presence of the tert-butyl groups, a close structural relative of the butyl group, often enhances the solubility of these large aromatic systems, facilitating their processing and characterization. researchgate.netacs.org

Poly(substituted phenylacetylene)s in Carrier Transport Studies

Polymers derived from substituted phenylacetylenes, including those with butyl groups, have been a subject of interest for their electrical and photoconductive properties. kpi.uaresearchgate.net Poly(phenylacetylene) (PPA) and its derivatives are known for their potential in applications requiring charge transport. kpi.ua

Studies on poly(substituted phenylacetylene)s have shown that the nature of the substituent on the phenyl ring significantly influences the polymer's conductivity. kpi.uaresearchgate.net For instance, donor groups tend to enhance conductivity more than acceptor groups. kpi.ua In the case of poly(2,6-dimethyl-4-t-butylphenylacetylene), a polymer structurally related to poly(this compound), both holes and electrons participate in a trap-modulated conduction mechanism. kpi.uaresearchgate.net Isothermal decay current measurements on this polymer identified two trap levels with Gaussian distributions. The hole and electron drift mobilities for this polymer were determined to be 1.7 x 10⁻⁵ cm² V⁻¹ s⁻¹. kpi.uaresearchgate.net These studies provide insight into the fundamental charge transport mechanisms in this class of polymers, which is crucial for their application in electronic devices.

Supramolecular Chemistry and Anion Recognition

Supramolecular chemistry focuses on the study of systems composed of a discrete number of molecules. nih.govnih.gov Anion recognition, a key area within this field, involves the design and synthesis of receptors that can selectively bind to specific anions. rsc.orgum.es This has significant implications for environmental monitoring, biological sensing, and catalysis. rsc.org

Halogen Bonding Receptors

4-tert-Butylphenylacetylene has been used as a building block in the synthesis of tripodal halogen bonding (XB) receptors for anion recognition. rsc.org Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species. rsc.orgmdpi.com

In the synthesis of these receptors, 4-tert-butylphenylacetylene or its iodo-derivative undergoes a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with a tris(azidemethyl)benzene core. rsc.orgscispace.com This forms a tris(triazole)benzene structure. Subsequent methylation and anion exchange yield the final tripodal receptors. rsc.orgscispace.com These receptors have been shown to be effective in binding halide anions, with the strength of the interaction being influenced by the nature of the halogen bond donor. rsc.orgrsc.org For example, iodo-imidazolium tripodal receptors have demonstrated superior halide complexing abilities compared to their hydrogen bonding (HB) analogues. rsc.orgrsc.org The integration of these recognition motifs into larger structures, such as porphyrins, has also been explored to create receptors with enhanced binding affinities and sensing capabilities. rsc.orgresearchgate.net

Nanomaterials and Nanotechnology

Nanotechnology involves the manipulation of matter on an atomic and molecular scale, with applications spanning various sectors including medicine, electronics, and energy. chemisgroup.usnano.gov this compound and its derivatives have found use in the synthesis of various nanomaterials.

For instance, 4-tert-butylphenylacetylene has been utilized in the synthesis of gold nanoparticles. rsc.org It has also been employed in the creation of complex, multi-component nanostructures like hierarchical polyaromatic hydrocarbons (PAHs) and zwitterionic open-shell bilayer spironanographenes. researchgate.netrsc.org In the synthesis of these materials, the acetylene (B1199291) group of 4-tert-butylphenylacetylene participates in coupling reactions, such as the Sonogashira coupling, to build up the larger molecular framework. researchgate.netrsc.org The butyl or tert-butyl group often serves to improve the solubility and processability of the resulting nanomaterials. acs.org

The table below summarizes the applications discussed:

| Application Area | Specific Use | Role of this compound |

|---|---|---|

| Materials Science | ||

| Liquid Crystal Intermediates | Synthesis of tolane derivatives for liquid crystal compositions. epo.org | Provides a rigid phenylacetylene core and a flexible butyl group to influence mesomorphic properties. chemicalbook.comcolorado.edu |

| Organic Electronic Materials | Synthesis of nanographenes for optoelectronics. nih.govrsc.org | Acts as a building block in multi-step syntheses, with the butyl group enhancing solubility. nih.govresearchgate.net |

| Carrier transport studies in poly(substituted phenylacetylene)s. kpi.ua | Forms polymers whose electrical and photoconductive properties are investigated. kpi.uaresearchgate.net | |

| Supramolecular Chemistry | Synthesis of halogen bonding receptors for anion recognition. rsc.org | Used in click chemistry to construct tripodal receptor frameworks. rsc.orgscispace.com |

| Advanced Technologies | ||

| Nanotechnology | Synthesis of gold nanoparticles and complex nanostructures. researchgate.netrsc.orgrsc.org | Participates in coupling reactions to form larger structures and enhances solubility. researchgate.netrsc.orgacs.org |

Gold-Silver Nanoclusters with Alkynyl Ligands

Alkynyl ligands have emerged as a promising class of stabilizers for coinage metal nanoclusters, offering an alternative to the more common thiolate and phosphine (B1218219) ligands. nih.govrsc.org These ligands are not merely passive protectors; they actively influence the formation, size, shape, and properties of the nanoclusters they encapsulate. nih.gov The electronic structure of the entire cluster can be modulated by the π-conjugated units of the alkynyl ligands, which in turn affects optical and catalytic properties. nih.gov

In this context, this compound (specifically, its deprotonated form) has been instrumental in the synthesis of novel gold-silver alloy nanoclusters. rsc.org Researchers have successfully synthesized monomeric Au₂₄Ag₂₀(C₁₂H₁₃)₂₄Cl₂ and dimeric Au₄₃Ag₃₈(C₁₂H₁₃)₃₆Cl₁₂ nanoclusters using 4-tert-butylphenylacetylene as the protective alkynyl ligand. rsc.org The synthesis involves the reduction of gold and silver precursors in the presence of the alkyne. rsc.org

The structure of these bimetallic nanoclusters is complex, with the alkynyl ligands adopting various binding modes at the metal interface. nih.govrsc.org For instance, in the Au₄₃Ag₃₈ cluster, the deprotonated 4-tert-butylphenylacetylene ligands exhibit different coordination modes, binding to the cluster's surface in specific staple-like arrangements. rsc.org This work demonstrates a "cluster to cluster" transformation strategy, where the monomeric Au₂₄Ag₂₀ cluster evolves into the dimeric Au₄₃Ag₃₈ cluster over time. rsc.org The use of alkynyl ligands like this compound has been shown to yield nanoclusters with enhanced catalytic activities for reactions such as the semihydrogenation of alkynes compared to their thiolate-protected counterparts. nih.gov

Table 1: Synthesis of Gold-Silver Nanoclusters with 4-tert-Butylphenylacetylene Ligands This table summarizes the synthesis strategy for creating specific gold-silver nanoclusters using 4-tert-butylphenylacetylene.

| Precursors | Ligand | Reducing Agent | Reaction Time | Product |

| AuSMe₂Cl, CH₃COOAg | 4-tert-butylphenylacetylene | C₄H₁₄BN | 12 hours | Au₂₄Ag₂₀(C₁₂H₁₃)₂₄Cl₂ (monomer) |

| Au₂₄Ag₂₀(C₁₂H₁₃)₂₄Cl₂ (from previous step) | 4-tert-butylphenylacetylene | C₄H₁₄BN | +12 hours | Au₄₃Ag₃₈(C₁₂H₁₃)₃₆Cl₁₂ (dimer) |

| Source: RSC Publishing. rsc.org |

Nanovehicles and Molecular Machines

The field of artificial nanomachines aims to create molecule-sized devices capable of controlled mechanical motion, drawing inspiration from biological machinery. ethernet.edu.et The synthesis of these structures is a significant challenge in organic chemistry, requiring the precise assembly of molecular components like chassis and wheels. ethernet.edu.etresearchgate.net

This compound has been utilized as a key starting material in the synthesis of components for these nanovehicles. For example, hexa-tert-butyl-hexa-peri-hexabenzocoronene, a crucial polycyclic aromatic hydrocarbon (PAH) used for molecular electronic components, was synthesized in high yield from 4-tert-butylphenylacetylene. researchgate.net This precursor is also used to create larger chassis structures that can accommodate multiple "wheels," leading to the construction of four-wheeled "nanocars." ethernet.edu.etresearchgate.net The tert-butyl groups are specifically included to improve the solubility of the large, flat aromatic systems and to block certain positions from undergoing unwanted side reactions during synthesis. researchgate.net The ultimate goal is to create functional machines that can be manipulated and observed on a single-molecule level, often using techniques like scanning tunneling microscopy (STM). ethernet.edu.et

Catalysis and Catalyst Development

This compound plays a significant role not only as a building block but also as a reactive species in various catalytic processes. It is frequently employed as a model substrate to probe reaction mechanisms and to develop new, efficient catalysts.

Ligands in Palladium-Catalyzed Polymerization

In the realm of palladium catalysis, this compound has been used to explore novel reaction pathways. While it can act as a monomer in polymerization reactions, its interaction with palladium catalysts also provides insight into catalyst behavior. oup.comresearchmap.jp In one study, the catalytic valorization of 4-tert-butylphenylacetylene was investigated using a specific palladium complex. d-nb.info

Under anhydrous conditions, the palladium catalyst promoted the self-hydroalkynylation of 4-tert-butylphenylacetylene to form a dimer. d-nb.info However, the interaction of the alkyne with the palladium center is a critical step. The terminal alkyne reacts with the palladium complex not to form a stable oxidative addition product, but rather a π-complex. d-nb.info This formation of the palladium-alkyne π-complex (designated as complex 4 in the study) is a key mechanistic step. d-nb.info The study further revealed that the presence of water could mediate the formal oxidative addition of the alkyne's weak C-H bond, switching the chemoselectivity of the reaction and leading to polymerization instead of dimerization. d-nb.info This demonstrates the compound's role in forming transient ligated species (π-complexes) that are central to the catalytic cycle.

Role in Iron-Based Catalysis

Iron-based catalysts are an attractive, earth-abundant alternative to precious metal catalysts. This compound has been employed as a substrate to understand the complex reactivity and deactivation pathways in iron-catalyzed reactions. acs.orgnih.gov In a comprehensive study using an iron(salen) complex, 4-tert-butylphenylacetylene was used to probe the catalytic cyclotrimerization reaction. acs.org

The reaction with 4-tert-butylphenylacetylene proceeds more slowly than with phenylacetylene, which provides a more suitable timeframe for monitoring the reaction and identifying intermediate species using advanced techniques like Liquid-Injection Field Desorption/Ionization Mass Spectrometry (LIFDI-MS). acs.org The analysis provided strong evidence for the sequential insertion of 4-tert-butylphenylacetylene into an iron-boryl species, which is considered an active on-cycle catalyst. acs.orgnih.gov This insertion into the Fe-B bond is a key step in the proposed catalytic cycle that ultimately leads to the cyclized aromatic product. acs.org

Table 2: Key Species Identified by LIFDI-MS in Iron-Catalyzed Cyclotrimerization of 4-tert-Butylphenylacetylene This table shows key intermediates identified during the catalytic reaction, confirming the insertion of the alkyne.

| m/z (Daltons) | Proposed Species | Significance |

| 848 | [Fe(salen)H][Fe(salan)Bpin]·THF | Corresponds to the catalyst induction phase. |

| +152 | Insertion of one 4-tert-butylphenylacetylene molecule | Indicates the sequential addition of the alkyne substrate to the catalyst. |

| 1006 | [Fe(salen)H][Fe(salan)Bpin]·THF + 1 alkyne molecule | Observation of the first insertion product. |

| 1164 | [Fe(salen)H][Fe(salan)Bpin]·THF + 2 alkyne molecules | Observation of the second insertion product. |

| 1322 | [Fe(salen)H][Fe(salan)Bpin]·THF + 3 alkyne molecules | Observation of the third insertion product prior to cyclization and release. |

| Source: American Chemical Society. acs.org |

Theoretical and Computational Studies on 4 Butylphenylacetylene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been applied to understand the reactivity and electronic properties of molecules like 4-tert-butylphenylacetylene, providing a basis for understanding 4-butylphenylacetylene itself.

DFT calculations have been instrumental in analyzing the electronic structure of molecules containing the phenylacetylene (B144264) moiety. For instance, studies on gold and silver nanoclusters stabilized by 4-tert-butylphenylacetylene have utilized DFT to understand their electronic configurations. nih.gov These calculations reveal how the ligand influences the electronic properties of the nanocluster. nih.gov The electronic structure of such compounds is key to their chemical behavior, influencing everything from reactivity to optical properties. the-innovation.org DFT, complemented by techniques like X-ray photoelectron spectroscopy, helps in elucidating the complex electronic environments in these systems. researchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. ossila.comwikipedia.org The energy and spatial distribution of these orbitals determine a molecule's ability to donate or accept electrons. ossila.com For molecules related to this compound, DFT calculations have been used to determine the energies and shapes of the HOMO and LUMO. the-innovation.org For example, in Au₁₆Cu₆ clusters stabilized by 4-tert-butylphenylacetylene, the incorporation of copper atoms was found to raise the HOMO energy level and lower the LUMO energy level, thus narrowing the energy gap. the-innovation.org This HOMO-LUMO gap is a critical parameter, correlating with the molecule's stability and its electronic absorption properties. ajchem-a.com The interaction between the HOMO of one molecule and the LUMO of another is a key principle in explaining chemical reactions. wikipedia.orglibretexts.org

Table 1: Frontier Molecular Orbital Concepts

| Orbital | Description | Role in Reactivity |

|---|---|---|

| HOMO | Highest energy molecular orbital occupied by electrons. ossila.com | Represents the ability to donate electrons (nucleophilicity). libretexts.org |

| LUMO | Lowest energy molecular orbital that is unoccupied. ossila.com | Represents the ability to accept electrons (electrophilicity). libretexts.org |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally indicates higher reactivity. ajchem-a.com |

DFT calculations are also capable of determining the spin density distribution in open-shell systems (molecules with unpaired electrons). This is particularly relevant for understanding the mechanisms of radical reactions. In studies of reactions involving derivatives of 4-tert-butylphenylacetylene that produce open-shell products, DFT calculations have been used to map the spin density distribution, providing insights that align with experimental data from techniques like electron paramagnetic resonance (EPR). researchgate.net

A significant area of computational research for the related compound 4-tert-butylphenylacetylene (tBPA) has been its interaction with and inactivation of cytochrome P450 (CYP) enzymes, specifically members of the CYP2B family. acs.orgresearchgate.net DFT calculations have been employed to understand the mechanism of this inactivation. acs.org These studies suggest that the reaction proceeds through a ketene (B1206846) intermediate, formed when the active oxygen species of the enzyme (Compound I) attacks the acetylene (B1199291) group of tBPA. acs.orgresearchgate.net The formation of this intermediate is calculated to be a facile process with a relatively low energy barrier. acs.org DFT calculations have also explored the subsequent reaction of this ketene intermediate with active site residues, such as the highly conserved threonine (Thr302 in CYP2B4), leading to covalent modification and inactivation of the enzyme. acs.orgresearchgate.netnih.gov

While specific studies on the adsorption of this compound are not prominent, the principles of simulating adsorption structures using DFT are well-established. DFT calculations are used to model the interaction of molecules with surfaces, such as catalysts or nanomaterials. For example, in studies of palladium catalysts supported on copper(I) oxide for the semihydrogenation of phenylacetylene, DFT was used to calculate the adsorption energy of the alkyne onto the catalyst surface. chinesechemsoc.org These simulations provide insights into the binding modes and the initial steps of catalytic reactions. chinesechemsoc.org Similarly, DFT has been used to study the adsorption of hydrogen on nanocluster surfaces, which is relevant for understanding their catalytic performance in reactions like the hydrogen evolution reaction (HER). rsc.org

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov These methods are extensively used in drug design and to understand enzyme-substrate interactions.

Docking studies have been crucial in understanding how 4-tert-butylphenylacetylene (tBPA) binds within the active site of cytochrome P450 enzymes. nih.gov Using software like Autodock, researchers have docked tBPA into the crystal structure of CYP2B4. nih.gov These simulations have shown that tBPA binds in the active site above the heme group, making contact with several amino acid residues within a 5 Å radius. nih.gov The results of these docking studies are consistent with experimental evidence, such as the identification of Thr302 as the site of covalent modification. nih.gov The distance between the terminal acetylenic carbon of tBPA and the hydroxyl group of Thr302 in the docked poses was found to be short (e.g., 3.65 Å), supporting the feasibility of a covalent bond formation. nih.gov These computational models help to explain the specificity of the inactivation and the structural basis for the enzyme's residual activity after modification. nih.govrcsb.org

Tight-Binding (TB) Calculations for Electronic Transport

Tight-binding (TB) calculations have been employed to investigate the electronic transport properties of systems incorporating phenylacetylene derivatives, providing valuable insights into how molecular structure influences conductance at the nanoscale. These computational studies are particularly useful for understanding charge transport across single-molecule junctions.

Research into single-cluster electronic devices has utilized TB calculations to elucidate the role of the interface between the cluster and the electrode. chinesechemsoc.org In these studies, clusters featuring ligands such as 4-(tert-butyl)phenylacetylene (B1222401) are analyzed to understand how charge transport is mediated. The calculations have demonstrated that the electronic transmission through a single-cluster junction is critically dependent on the coupling between the anchoring atoms and the electrodes, which in this case were gold. chinesechemsoc.org

Specifically, TB calculations revealed that enhancing the coupling with various halide anchors (Cl, Br, I) led to an increased transmission probability. chinesechemsoc.org This suggests that the choice of anchoring atom can effectively tune the electronic transport characteristics of the molecular junction.

Further analysis using a simplified TB method showed a clear trend in the electronic structure of these junctions. chinesechemsoc.org As the anchoring halide was changed from chlorine to bromine and then to iodine, the calculated HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) gap of the single-cluster junction showed a rapid decrease. chinesechemsoc.org Concurrently, the transmission function was observed to increase gradually. This inverse relationship between the HOMO-LUMO gap and the anchoring strength of the halide is consistent with experimental findings and highlights the mechanism of charge transport: stronger coupling between the cluster and the ligands facilitates electron transport and boosts the transmission probability. chinesechemsoc.org

The theoretical models also accounted for different conductance states based on how the electrodes connect to the cluster. A high conductance state was associated with both electrodes connecting to the metal core, while a low conductance state occurred when both connected to the halide anchors. chinesechemsoc.org An intermediate conductance was generated when one electrode attached to the metal and the other to the halide. chinesechemsoc.org These findings underscore the significant role that the ligand and anchoring groups play in modulating the electronic transport properties of molecular-scale devices.

Table 1: Influence of Halide Anchors on Calculated Electronic Properties of a Single-Cluster Junction

This table summarizes the trends observed from Tight-Binding (TB) calculations on a single-cluster junction incorporating phenylacetylene derivatives, showing the effect of different halide anchors on the system's electronic properties. chinesechemsoc.org

| Halide Anchor | Trend in HOMO-LUMO Gap | Trend in Transmission Function |

| AgCuCl | Decreasing | Increasing |

| AgCuBr | ↓ | ↑ |

| AgCuI | ↓ | ↑ |

This interactive table is based on the qualitative trends described in the research. The arrows indicate a general increase (↑) or decrease (↓) in the respective property as the halide anchor is varied down the group.

Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the carbon-hydrogen framework of organic molecules. For 4-Butylphenylacetylene, both ¹H and ¹³C NMR are utilized to confirm its structure.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. Based on the structure, one would expect to see four signals for the butyl group, four signals for the aromatic ring (two for the substituted carbons and two for the unsubstituted carbons), and two signals for the acetylenic carbons. The chemical shifts of these carbons are influenced by their electronic environment. For instance, the sp-hybridized carbons of the alkyne group would appear in a characteristic region of the spectrum.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Acetylenic C-H | ~3.0 | Singlet |

| Aromatic C-H | ~7.1-7.4 | Doublet |

| Aromatic C-H | ~7.3-7.6 | Doublet |

| -CH₂-Ar | ~2.6 | Triplet |

| -CH₂-CH₂-Ar | ~1.6 | Multiplet |

| -CH₂-CH₃ | ~1.4 | Multiplet |

| -CH₃ | ~0.9 | Triplet |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Acetylenic C-H | ~77 |

| Acetylenic C-Ar | ~84 |

| Aromatic C-H | ~128 |

| Aromatic C-H | ~132 |

| Aromatic C-C₄H₉ | ~144 |

| Aromatic C-C≡CH | ~121 |

| -CH₂-Ar | ~35 |

| -CH₂-CH₂-Ar | ~33 |

| -CH₂-CH₃ | ~22 |

| -CH₃ | ~14 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of this compound is expected to display key absorption bands that confirm the presence of the terminal alkyne and the substituted benzene (B151609) ring.

The most characteristic absorptions for a terminal alkyne are:

≡C-H stretch: A sharp, strong band typically appearing around 3300 cm⁻¹.

C≡C stretch: A weaker, sharp band in the region of 2100-2140 cm⁻¹.

The presence of the butyl-substituted aromatic ring would be indicated by:

C-H stretching of the butyl group: Bands just below 3000 cm⁻¹.

Aromatic C-H stretching: Bands just above 3000 cm⁻¹.

Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.

Out-of-plane C-H bending: Strong absorptions in the 690-900 cm⁻¹ region, which can be indicative of the substitution pattern on the benzene ring. For a 1,4-disubstituted (para) benzene ring, a strong band is expected in the range of 800-840 cm⁻¹.

A detailed study on the infrared absorption spectrum of the parent compound, phenylacetylene (B144264), confirms strong absorption features in the 400–900 cm⁻¹ range originating from C-H in-plane and out-of-plane wags and bends, as well as bending motions involving the C≡C and C-H bonds of the acetylene (B1199291) substituent and the aromatic ring. researchgate.net

Interactive Data Table: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Acetylene | ≡C-H Stretch | ~3300 | Strong, Sharp |

| Acetylene | C≡C Stretch | ~2120 | Weak to Medium, Sharp |

| Alkane (Butyl) | C-H Stretch | 2850-2960 | Medium to Strong |

| Aromatic | C-H Stretch | 3000-3100 | Medium |

| Aromatic | C=C Stretch | 1450-1600 | Medium |

| Aromatic | C-H Out-of-plane bend (para-substituted) | 800-840 | Strong |

Mass Spectrometry (MS), including HRMS and LC-MS

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

For this compound (C₁₂H₁₄), the calculated molecular weight is approximately 158.24 g/mol , and the monoisotopic mass is 158.10955 Da. nih.gov In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) would be expected at an m/z of 158. The tert-butyl isomer, 4-tert-butylphenylacetylene, has been shown to exhibit a molecular ion peak at m/z 158.0 [M]⁺. chemicalbook.com

High-Resolution Mass Spectrometry (HRMS): HRMS would allow for the precise determination of the elemental composition of the molecular ion, confirming the formula C₁₂H₁₄.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS could be employed for the analysis of this compound in complex mixtures, providing both separation and identification.

The fragmentation pattern in the mass spectrum would likely involve the loss of alkyl fragments from the butyl chain and potentially rearrangements of the aromatic ring.

Interactive Data Table: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₂H₁₄ |

| Molecular Weight | 158.24 g/mol |

| Monoisotopic Mass | 158.10955 Da |

| Expected Molecular Ion (M⁺) | m/z 158 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound is expected to be dominated by the π-π* transitions of the conjugated system formed by the phenyl ring and the acetylene group.

The presence of a conjugated system generally leads to absorption at longer wavelengths. shimadzu.com The UV-Vis spectrum of this compound is expected to show absorption maxima (λmax) in the ultraviolet region. The specific position of these maxima can be influenced by the solvent used for the measurement. researchgate.net While specific experimental data for this compound is not available in the provided search results, the spectrum would likely resemble that of other alkyl-substituted phenylacetylenes, showing characteristic absorption bands related to the benzene chromophore modified by the ethynyl (B1212043) substituent.

X-ray Crystallography

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. However, since this compound is a liquid at room temperature, obtaining a single crystal suitable for X-ray diffraction analysis is not feasible for the compound in its pure form. Therefore, there is no X-ray crystallographic data available for this compound itself. In research, crystalline derivatives of similar molecules have been synthesized to facilitate structural analysis. For instance, a structural and computational analysis of rabbit cytochrome P450 2B4 covalently bound to the mechanism-based inactivator tert-butylphenylacetylene has been reported, which provided insight into the enzyme's partial activity. acs.org

Electrochemical Measurements (e.g., Cyclic Voltammetry)

Electrochemical measurements, such as cyclic voltammetry, can provide information about the redox properties of a molecule, i.e., its ability to be oxidized or reduced. The electrochemical behavior of this compound would be influenced by the presence of the electron-rich aromatic ring and the acetylene moiety.

While specific cyclic voltammetry data for this compound was not found in the search results, it is expected that the compound would undergo oxidation at a certain potential, likely involving the π-system of the aromatic ring. The electrochemical behavior can be influenced by the solvent, the supporting electrolyte, and the electrode material used in the experiment. shimadzu.comutexas.eduutexas.edu The results of such measurements would be valuable in understanding the electronic properties of this compound and its potential applications in materials science and electrochemistry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.